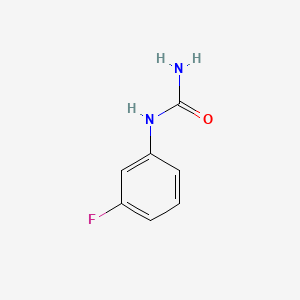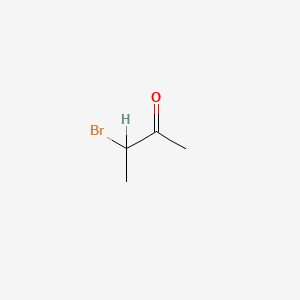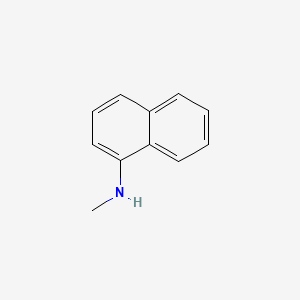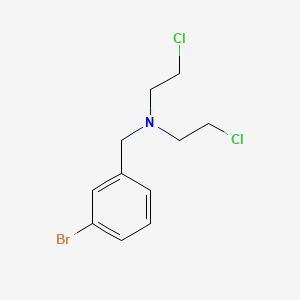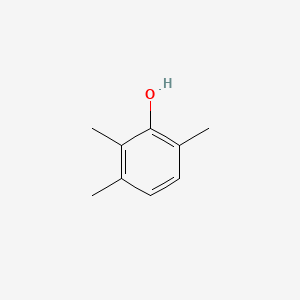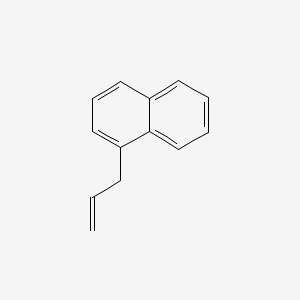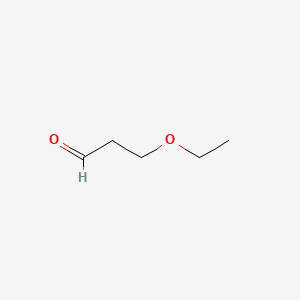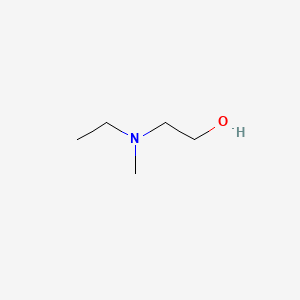
(1-(4-Chlorophenyl)cyclopentyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(4-Chlorophenyl)cyclopentyl)methanamine, also known as 1-(4-chlorophenyl)cyclopentanemethylamine or 4-chloro-N-cyclopentylmethanamine, is an organic compound that is used in scientific research for its unique properties. It is a cyclic amine with a chloro-substituted phenyl ring, which is a type of aromatic compound. This compound has a wide range of applications in the laboratory, including synthesis of other compounds, as a biological probe, and as a drug.
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : Some research focuses on the synthesis of related compounds, such as (4-bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrol-3-yl) methanamine. This compound was synthesized using technical grade chlorfenapyr and identified as a hapten of chlorfenapyr (Liu ShunZi & Xu Han-hong, 2009).
Chemical Reactions and Complexes
Chemical Reactions : Studies have been conducted on the efficient transfer hydrogenation reactions with quinazoline-based ruthenium complexes, involving similar compounds (Şemistan Karabuğa et al., 2015).
Complex Formation : Research into luminescent mono- and binuclear cyclometalated platinum(II) complexes involves related compounds like 6-Phenyl-2,2‘-bipyridines, which include aryl derivatives similar to (1-(4-Chlorophenyl)cyclopentyl)methanamine (S. Lai et al., 1999).
Anticancer and Antimicrobial Agents
Anticancer Properties : Some compounds, such as 1,3-oxazole clubbed pyridyl-pyrazolines, show promise as anticancer and antimicrobial agents. These compounds are synthesized using similar chemical structures and studied for their biological activity (Kanubhai D. Katariya et al., 2021).
Antimicrobial Activity : New 1,3-oxazole compounds, synthesized through reactions involving similar compounds, have shown potential as antimicrobial agents in various studies (Ganesh Shimoga et al., 2018).
Novel Drug Candidates
Sertraline Synthesis : There has been significant research into the synthesis of sertraline, an antidepressant, which involves intermediate compounds related to this compound (Krisztina Vukics et al., 2002).
Biased Agonists for Antidepressants : Novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, which are structurally similar, have been designed as "biased agonists" of serotonin 5-HT1A receptors and suggest potential as antidepressant drug candidates (J. Sniecikowska et al., 2019).
Other Applications
- Corrosion Protection : Studies have shown that compounds like 1-(2-chlorophenyl)methanamine, structurally related to this compound, can be effective as corrosion inhibitors in industrial settings (R. Singh & R. Kumar, 2014).
Safety and Hazards
Properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6H,1-2,7-9,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXNEBZTTYBJJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75180-51-7 |
Source


|
| Record name | [1-(4-chlorophenyl)cyclopentyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

